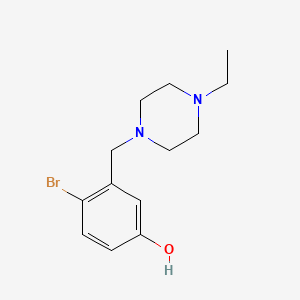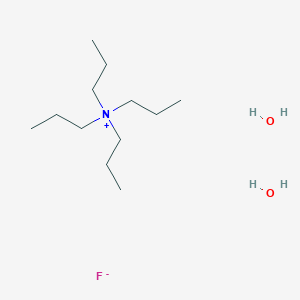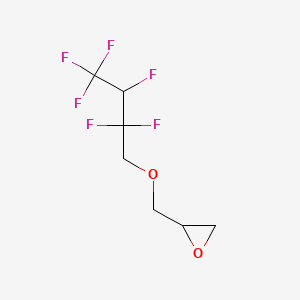
Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
化学反应分析
Types of Reactions
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its monomeric cytidine units.
Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Monomeric cytidine units.
Substitution: Modified cytidine derivatives with various functional groups.
科学研究应用
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.
相似化合物的比较
Similar Compounds
- Uridine, uridylyl-(3’–>5’)-, monoammonium salt
- Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
- Guanosine, guanylyl-(3’–>5’)-, monoammonium salt
Uniqueness
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.
属性
分子式 |
C18H29N7O12P+ |
|---|---|
分子量 |
566.4 g/mol |
IUPAC 名称 |
azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI 键 |
JGKVVMBBXIPZIL-ZNFCZCJPSA-O |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)




![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
